14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one
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Overview
Description
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one is a chemical compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a tetradecan-2-one backbone. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in anhydrous ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, LDA in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols. Substitution reactions can lead to the formation of various silyl ethers or other substituted derivatives .
Scientific Research Applications
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the protection of sensitive functional groups during drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The stability of the silyl ether is attributed to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl moiety .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether used in organic synthesis for the protection of hydroxyl groups.
tert-Butyl(dimethyl)silyl chloride: The silylating agent used in the synthesis of silyl ethers.
tert-Butyl(dimethyl)silyloxyindole derivatives: Compounds with similar protective functionalities used in the synthesis of biologically active molecules.
Uniqueness
14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This compound’s stability and reactivity make it particularly valuable in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required.
Properties
CAS No. |
918876-17-2 |
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Molecular Formula |
C20H42O2Si |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
14-[tert-butyl(dimethyl)silyl]oxytetradecan-2-one |
InChI |
InChI=1S/C20H42O2Si/c1-19(21)17-15-13-11-9-7-8-10-12-14-16-18-22-23(5,6)20(2,3)4/h7-18H2,1-6H3 |
InChI Key |
RTJGVNIUKQHHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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